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molecular formula C10H9N3OS B8283279 5-(4-Pyridylmethyl)-2-thiouracil

5-(4-Pyridylmethyl)-2-thiouracil

Cat. No. B8283279
M. Wt: 219.27 g/mol
InChI Key: PEECAXUIEQWNMW-UHFFFAOYSA-N
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Patent
US04154834

Procedure details

A solution of 5-(4-pyridylmethyl)-2-thiouracil (11.0 g), methyl iodide (7.2 g) and sodium hydroxide (2.1 g) in water (50 ml) and ethanol (100 ml) was stirred at 60° for 30 minutes, allowed to cool and filtered to give 5-(4-pyridylmethyl)-2-methylthio-4-pyrimidone m.p. 179°-182° (ethanol).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][C:8]2[C:9](=[O:15])[NH:10][C:11](=[S:14])[NH:12][CH:13]=2)=[CH:3][CH:2]=1.[CH3:16]I.[OH-].[Na+]>O.C(O)C>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][C:8]2[C:9](=[O:15])[NH:10][C:11]([S:14][CH3:16])=[N:12][CH:13]=2)=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
N1=CC=C(C=C1)CC=1C(NC(NC1)=S)=O
Name
Quantity
7.2 g
Type
reactant
Smiles
CI
Name
Quantity
2.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CC=1C(NC(=NC1)SC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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